5'-N-Ethylcarboxamidoadenosine (5'-N-Ethylcarboxamidoadenosine) is a synthetic analog of adenosine widely utilized in scientific research, particularly in the field of pharmacology. It serves as a non-selective agonist, interacting with all four subtypes of adenosine receptors (A1, A2A, A2B, and A3) [, , , , , ]. This broad spectrum activity makes 5'-N-Ethylcarboxamidoadenosine a valuable tool for investigating the physiological and pharmacological roles of adenosine receptors in various biological systems. Notably, 5'-N-Ethylcarboxamidoadenosine is not a substrate for adenosine kinase, making it a superior candidate for investigating adenosine receptor-mediated effects compared to analogs susceptible to phosphorylation [].
NECA is classified as a purine nucleoside analog. Its synthesis involves modifications to the natural structure of adenosine, specifically at the 5' position where an ethylcarboxamido group is introduced. This modification enhances its receptor binding properties compared to natural adenosine. NECA is primarily sourced from chemical synthesis in laboratory settings, with commercial availability from suppliers like Tocris Bioscience and APExBIO .
The synthesis of NECA typically involves several key steps:
Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis. For instance, reactions are often conducted under controlled temperatures to prevent degradation of sensitive components.
NECA's molecular structure can be represented as follows:
The structural representation includes a purine base (adenine) linked to a ribose sugar and modified at the 5' position with an ethylcarboxamido group. This modification is crucial for its biological activity, enhancing binding affinity to adenosine receptors.
Crystallographic studies have revealed insights into how NECA binds within the receptor sites, showing that its structural modifications allow for specific interactions that distinguish it from endogenous adenosine .
NECA participates in several chemical reactions primarily involving its interaction with adenosine receptors:
NECA's mechanism of action involves its binding to adenosine receptors, which are G protein-coupled receptors located throughout the body. Upon binding:
Studies indicate that NECA's effects on insulin signaling pathways in skeletal muscle cells further illustrate its diverse biological roles .
NECA exhibits several notable physical and chemical properties:
These properties make NECA suitable for various experimental applications in pharmacology and biochemistry.
NECA has numerous scientific applications:
NECA (5′-N-ethylcarboxamidoadenosine) is a potent adenosine receptor agonist with broad yet subtype-dependent affinity. Binding studies reveal its rank order of potency: A₃ ≥ A₂A > A₂B > A₁. At human adenosine receptors, NECA exhibits Ki values of 14–20 nM for A₂A, 5.5 μM for A₂B, 287 nM for A₁, and sub-100 nM affinity for A₃ subtypes [2] [8]. This variability arises from structural nuances in the orthosteric binding pocket. For instance, the ribose group of NECA forms hydrogen bonds with conserved residues His2787.43 and Ser2777.42 (Ballesteros-Weinstein numbering) in the A₂A receptor, a region sterically hindered in A₁ receptors [1]. The adenine moiety engages in π-stacking with Phe168 in extracellular loop 2 (EL2), a motif critical for A₂A/A₃ selectivity [1] [7].
Table 1: NECA Binding Affinities at Human Adenosine Receptor Subtypes
Subtype | Ki (nM) | Primary Interactions |
---|---|---|
A₁ | 287 ± 42 | Asn2546.55, hydrophobic subpocket |
A₂A | 14.0 ± 2.8 | Ser2777.42, His2787.43, Phe168 |
A₂B | 5,500 ± 800 | Low-affinity; undefined polar contacts |
A₃ | 72 ± 9* | Asn2506.55, EL2 residues |
*Data aggregated from [2] [8]; *3-chlorobenzyl derivative
NECA stabilizes intermediate conformations of adenosine receptors to modulate G-protein coupling. Crystal structures of the A₂A receptor bound to NECA reveal a partial outward shift of transmembrane helix 6 (TM6) and inward movement of TM3/TM5, contracting the ligand-binding pocket [1]. This conformation enhances Gαs protein recruitment but occludes full G-protein binding, characteristic of an "R*" intermediate state. Allosterically, NECA disrupts water-mediated hydrogen-bond networks near the Na+-binding site, increasing basal activity of A₂A/A₂B receptors [7]. Additionally, NECA binding to A₃ receptors induces unique conformational strain in TM7, promoting β-arrestin-biased signaling over canonical Gi pathways [2].
NECA exhibits paralog-specific inhibition of the endoplasmic reticulum chaperone Grp94 (Hsp90B1) over cytosolic Hsp90α. Thermodynamic profiling shows NECA binds Grp94 with Kd = 2.8 μM, contrasting with 14.0 μM for Hsp90α [3] [10]. Selectivity derives from NECA’s 5′-ethylcarboxamide moiety occupying "Site 3," a hydrophobic subpocket adjacent to the ATP-binding cleft. In Grp94, Site 3 is accessible due to a 3.6-Å displacement of Gly196 (equivalent to Hsp90α Gly121), permitting hydrophobic contacts with Met85, Ala167, and Thr171 [3] [9]. In Hsp90α, Site 3 is sterically blocked by Phe138, forcing NECA into a suboptimal pose.
Table 2: NECA Selectivity Determinants in Hsp90 Paralogs
Structural Feature | Grp94 | Hsp90α | Consequence |
---|---|---|---|
Site 3 Accessibility | Open (Gly196 displacement) | Closed (Phe138 occlusion) | 5× higher affinity for Grp94 |
Key Residues | Met85, Thr171, Ala167 | Phe138, Asp93 | Hydrophobic complementarity in Grp94 |
Ligand Pose | Extended into Site 3 | Bent; clashes with helix 4 | ΔΔG = −1.2 kcal/mol for Grp94 [10] |
NECA derivatives induce paralog-specific conformational strain to enhance selectivity. Lengthening the 5′-moiety to N-propylcarboxamido adenosine (NPCA) improves Grp94 selectivity 9-fold over Hsp90α (Kd = 6.3 μM vs. 57.5 μM) by exacerbating steric clashes in Hsp90α [3]. Crystal structures show NPCA forces Grp94’s helix 4 to adopt a strained "twisted V" conformation, widening Site 3 by 1.8 Å [9] [10]. In Hsp90α, however, NPCA binding fails to displace Phe138, resulting in high-energy torsional strain within the ligand. Free-energy calculations confirm NPCA binds Grp94 with favorable enthalpy (ΔH = −16.3 kcal/mol) but incurs entropic penalties in Hsp90α (TΔS = −2.54 kcal/mol) [3]. This "conformational selection" mechanism enables >50-fold selectivity in optimized derivatives like NEoCA (N-hydroxyethylcarboxamido adenosine) [4].
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